REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-:3])=[O:2].[H-].[Na+].Cl[CH:15](Cl)[C:16]([O:18][CH3:19])=[O:17]>CN(C=O)C>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]2[O:8][CH:15]([C:16]([O:18][CH3:19])=[O:17])[O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)Cl
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
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Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
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Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 4 hours at 90° C
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
then extracted 4 times with 400 ml of AcOEt
|
Type
|
WASH
|
Details
|
The combined organic phases were washed once with a saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum (DMF evaporated off)
|
Type
|
CUSTOM
|
Details
|
the organic phase was decanted
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3, H2O, 5% KHSO4/K2SO4, H2O, saturated NaCl
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
vacuum evaporated
|
Type
|
CUSTOM
|
Details
|
a semi-solid residue was obtained which
|
Type
|
CUSTOM
|
Details
|
was taken up then triturated in heptane
|
Type
|
CUSTOM
|
Details
|
to produce a solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OC(O2)C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |